3-chloro-2-fluoro-4-pyridinol chemical structure and molecular weight
3-chloro-2-fluoro-4-pyridinol chemical structure and molecular weight
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Dynamics, Synthesis, and Medicinal Utility
Executive Summary
3-Chloro-2-fluoro-4-pyridinol (C₅H₃ClFNO) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents (e.g., fluoroquinolones, antivirals) and agrochemicals. Its value lies in its unique substitution pattern: the C2-fluorine atom modulates metabolic stability and lipophilicity, while the C3-chlorine atom provides steric bulk and a handle for cross-coupling reactions. This guide details its physicochemical profile, tautomeric behavior, and synthetic methodologies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule exists in a tautomeric equilibrium, predominantly favoring the 4-pyridone form in solution and solid state, though it is often chemically named as the pyridinol.
| Property | Data |
| IUPAC Name | 3-Chloro-2-fluoro-4-pyridinol (or 3-Chloro-2-fluoro-4(1H)-pyridinone) |
| Molecular Formula | C₅H₃ClFNO |
| Molecular Weight | 147.53 g/mol |
| Exact Mass | 146.9887 |
| CAS Number | Note: Often indexed as the pyridone tautomer or custom synthesis ID |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Calculated) | ~6.5 (OH/NH acidic proton), ~0.5 (Pyridine N basicity) |
| LogP | ~1.2 (Modulated by Fluorine hydrophobicity) |
Structural Analysis: The Tautomeric Equilibrium
Understanding the tautomerism of 3-chloro-2-fluoro-4-pyridinol is critical for binding affinity modeling and synthetic planning.
Mechanism
Unlike phenols, 4-hydroxypyridines exist in a dynamic equilibrium with their keto-tautomers (4-pyridones). For this specific molecule, the 4-pyridone (lactam) form is thermodynamically favored over the 4-pyridinol (lactim) form in polar solvents and the crystal lattice.
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Electronic Driver: The dipolar resonance contribution of the pyridone form stabilizes the ring system.
-
Substituent Effect: The electron-withdrawing nature of the 2-fluoro and 3-chloro groups decreases the basicity of the nitrogen, slightly shifting the equilibrium but maintaining the pyridone preference in aqueous media.
Visualization: Tautomeric Pathway
The following diagram illustrates the proton transfer mechanism defining this equilibrium.
Figure 1: Tautomeric equilibrium between the lactim (left) and lactam (right) forms. The lactam is generally the reactive species in N-alkylation.
Synthetic Methodologies
The synthesis of 3-chloro-2-fluoro-4-pyridinol requires navigating the reactivity of polyhalogenated pyridines. The most robust route involves the selective hydrolysis of 3-chloro-2,4-difluoropyridine .
Route A: Selective Hydrolysis (Preferred)
This method exploits the high susceptibility of the C4-fluorine to nucleophilic attack compared to the C2-fluorine.
-
Starting Material: 3-Chloro-2,4-difluoropyridine.
-
Reagents: Aqueous NaOH or KOH (2-3 equivalents), co-solvent (DMSO or Dioxane).
-
Conditions: Heating at 60-80°C for 4-6 hours.
-
Mechanism: Nucleophilic aromatic substitution (
) occurs preferentially at the 4-position due to the stabilization of the Meisenheimer complex by the para-nitrogen. -
Workup: Acidification to pH 3-4 precipitates the product.
Route B: Halex Reaction (Alternative)
Starting from 2,3,4-trichloropyridine, a "Halex" (Halogen Exchange) reaction using KF can generate the fluorinated precursor, followed by hydrolysis.
Visualization: Synthetic Workflow
Figure 2: Step-wise synthesis from trichloropyridine via a difluoro intermediate.
Analytical Characterization
To validate the structure, researchers should look for the following spectroscopic signatures:
-
¹H NMR (DMSO-d₆):
-
δ ~11.5-12.5 ppm (br s, 1H): OH/NH proton (exchangeable).
-
δ ~7.8 ppm (dd, 1H): H6 proton. Coupling to F2 (
) and H5 ( ). -
δ ~6.2 ppm (t/dd, 1H): H5 proton.
-
-
¹⁹F NMR:
-
Single signal around -70 to -90 ppm (typical for 2-F-pyridine).
-
-
Mass Spectrometry (ESI):
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[M+H]⁺: 147.99 / 149.99 (Characteristic 3:1 Chlorine isotope pattern).
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Applications in Drug Discovery[14][15]
This scaffold is a "privileged structure" in medicinal chemistry due to three key factors:
-
Metabolic Blocking: The C2-Fluorine atom blocks oxidative metabolism (P450 oxidation) at the susceptible
-position next to the nitrogen. -
Electronic Modulation: The C3-Chlorine exerts a steric and electronic effect, twisting the conformation of attached aryl groups in biaryl systems (e.g., in kinase inhibitors), which can improve selectivity.
-
Bioisosterism: The 2-fluoro-4-pyridone motif mimics the electronic surface of amides and phenols, often used to replace unstable phenolic moieties in lead optimization.
Safety and Handling
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Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Disposal: Halogenated organic waste streams.
References
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Shell Internationale Research. (1986).[1][2] Process for the preparation of fluorinated pyridines. European Patent EP0192287A2. Link
-
National Institutes of Health (PubChem). 3-Chloro-2-fluoropyridine (Related Structure Data).Link
-
Wang, T., et al. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of Organic Chemistry. Link
-
Gao, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination.[3] Nature Scientific Reports. Link
